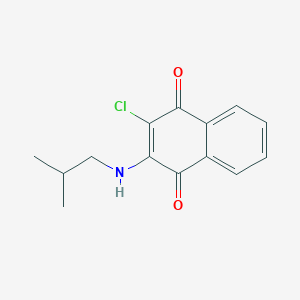

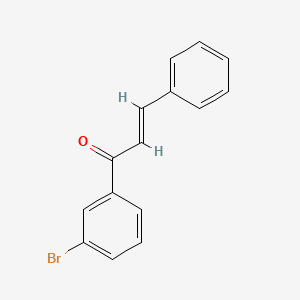

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one

Overview

Description

“(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one” is a chemical compound . Unfortunately, there is not much detailed information available about this compound .

Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate in ethanol and 1-ethoxyethanol at 90℃ for 24 hours . The reaction mixture is then cooled to 25°C, and the product is filtered off, washed with ethanol, water, and again ethanol .

Chemical Reactions Analysis

The compound has been involved in reactions with potassium carbonate in ethanol and 1-ethoxyethanol at 90℃ for 24 hours . It has also been involved in a multi-step reaction with potassium acetate and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in N,N-dimethyl-formamide for 26 hours at 60°C in an inert atmosphere .

Mechanism of Action

Target of Action

Chalcones, the class of compounds to which 3’-bromochalcone belongs, are known to interact with a variety of biological targets due to their diverse biological activities .

Mode of Action

They can modulate a number of signaling molecules and cascades related to disease modification .

Biochemical Pathways

Chalcones, including 3’-Bromochalcone, are intermediates in flavonoid biosynthesis, playing a crucial role in the synthesis of other flavonoid derivatives . They are known to possess good antioxidant properties , and their biological activities can affect various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of chalcones can be complex and multifaceted .

Result of Action

Chalcones are known to have impressive biological activity, including antioxidant, anti-fungal, anti-bacterial, anti-tumor, and anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of 3’-Bromochalcone can be influenced by various environmental factors. For instance, the synthesis of chalcones, including 3’-Bromochalcone, can be carried out through a green chemistry approach using a grinding technique .

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one is its versatility. It can be used as a starting material in the synthesis of various organic compounds, making it a valuable tool in organic chemistry research. It also has a wide range of potential applications in the field of medicine, making it a promising candidate for drug development.

One of the limitations of this compound is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for research on (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. One potential area of research is its potential use as a chemopreventive agent. It has been shown to have anticancer properties, and further research could explore its potential use in preventing the development of cancer.

Another potential area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to have neuroprotective properties, and further research could explore its potential use in preventing or slowing the progression of these diseases.

Conclusion:

In conclusion, this compound is a valuable tool in scientific research due to its unique chemical properties. It has a wide range of potential applications in the field of medicine, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the prevention and treatment of various diseases.

Scientific Research Applications

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one has been widely used in scientific research due to its unique chemical properties. It is commonly used as a starting material in the synthesis of various organic compounds. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3’-Bromochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with reactive oxygen species (ROS), where 3’-Bromochalcone exhibits antioxidant properties by scavenging free radicals . This interaction helps in reducing oxidative stress within cells. Additionally, 3’-Bromochalcone has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .

Cellular Effects

3’-Bromochalcone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Bromochalcone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to a decrease in the expression of pro-inflammatory genes. Moreover, 3’-Bromochalcone affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 3’-Bromochalcone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, 3’-Bromochalcone has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators. Additionally, 3’-Bromochalcone can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Bromochalcone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3’-Bromochalcone remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3’-Bromochalcone in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3’-Bromochalcone vary with different dosages in animal models. At lower doses, 3’-Bromochalcone exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects. Studies have shown that high doses of 3’-Bromochalcone can lead to cellular toxicity and adverse effects on organ function . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3’-Bromochalcone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, 3’-Bromochalcone undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, 3’-Bromochalcone can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 3’-Bromochalcone within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 3’-Bromochalcone can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of 3’-Bromochalcone within tissues also determines its overall pharmacokinetic profile and therapeutic potential .

Subcellular Localization

The subcellular localization of 3’-Bromochalcone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3’-Bromochalcone may localize to the mitochondria, where it can exert its antioxidant effects by scavenging ROS . The subcellular localization of 3’-Bromochalcone also influences its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYOJZCSZYJDIZ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421000 | |

| Record name | T5390562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22966-26-3 | |

| Record name | NSC170289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | T5390562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-1-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B1654345.png)

![N,N-Dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine;hydrochloride](/img/structure/B1654358.png)